molecular formula C23H20N4O2 B5969370 N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyltriazole-4-carboxamide

N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyltriazole-4-carboxamide

Cat. No.: B5969370
M. Wt: 384.4 g/mol
InChI Key: HRSZIQZNNAPDAO-UHFFFAOYSA-N
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Description

N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyltriazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyltriazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a triazole ring through a cycloaddition reaction, followed by the introduction of the hydroxyethyl and phenyl groups via substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyltriazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the triazole ring or the phenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyltriazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its potential therapeutic properties are explored in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyltriazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl groups play a crucial role in binding to these targets, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with varying substituents, such as:

  • 1,2,4-Triazole
  • 1,2,3-Triazole
  • Benzotriazole

Uniqueness

N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyltriazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl group, in particular, differentiates it from other triazole derivatives, potentially enhancing its solubility and reactivity.

Properties

IUPAC Name

N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-16(28)18-11-8-12-19(15-18)24-23(29)21-22(17-9-4-2-5-10-17)27(26-25-21)20-13-6-3-7-14-20/h2-16,28H,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSZIQZNNAPDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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